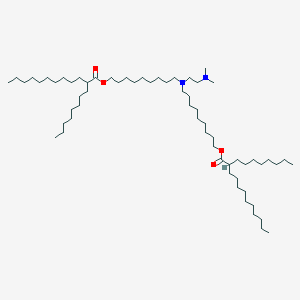
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octyldodecanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octyldodecanoate): is a synthetic compound with a complex structure, characterized by the presence of multiple long alkyl chains and a central dimethylaminoethyl group. This compound is primarily used in specialized industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octyldodecanoate) typically involves a multi-step process. The initial step includes the preparation of the nonane-9,1-diyl and 2-octyldodecanoate precursors. These precursors are then reacted with 2-(dimethylamino)ethylamine under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The final product is purified using techniques like distillation and chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the dimethylamino group, converting it into a primary amine.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a surfactant in various chemical reactions, aiding in the stabilization of emulsions and dispersions.
Biology: In biological research, it is utilized as a component in the formulation of lipid nanoparticles for drug delivery systems.
Industry: In the industrial sector, it is used as a lubricant and anti-wear agent in machinery and equipment.
Wirkmechanismus
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octyldodecanoate) involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound facilitates the encapsulation and release of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
[(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate):
Poly(2-(dimethylamino)ethyl methacrylate): This polymer is used in the formulation of micelles for drug delivery.
Uniqueness: The uniqueness of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octyldodecanoate) lies in its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in stabilizing emulsions and forming lipid nanoparticles.
Eigenschaften
Molekularformel |
C62H124N2O4 |
|---|---|
Molekulargewicht |
961.7 g/mol |
IUPAC-Name |
9-[2-(dimethylamino)ethyl-[9-(2-octyldodecanoyloxy)nonyl]amino]nonyl 2-octyldodecanoate |
InChI |
InChI=1S/C62H124N2O4/c1-7-11-15-19-23-27-35-43-51-59(49-41-33-21-17-13-9-3)61(65)67-57-47-39-31-25-29-37-45-53-64(56-55-63(5)6)54-46-38-30-26-32-40-48-58-68-62(66)60(50-42-34-22-18-14-10-4)52-44-36-28-24-20-16-12-8-2/h59-60H,7-58H2,1-6H3 |
InChI-Schlüssel |
UVSGNEFDKDBTRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCCCCCC)CCCCCCCCCC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-3-[6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357513.png)
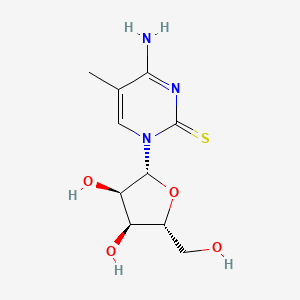
![6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357523.png)
![methyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13357525.png)
![3-(1-Methyl-3-phenylpropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13357528.png)
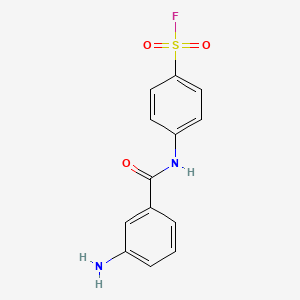
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B13357544.png)
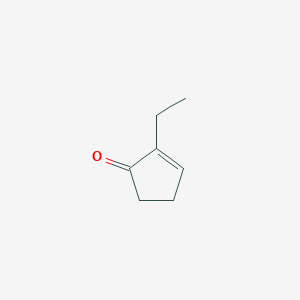
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B13357549.png)
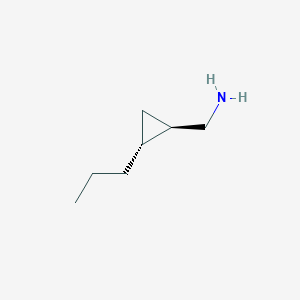
![Methyl 2-({6-chloro-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)benzoate](/img/structure/B13357565.png)
![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357569.png)
![N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357572.png)
